6-Hydroxyisocompactin

Description

Contextualization within the Statin Class of Secondary Metabolites

Statins are a class of secondary metabolites known for their lipid-lowering capabilities. nih.gov They function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a critical role in the metabolic pathway for cholesterol production. nih.gov 6-Hydroxyisocompactin is a derivative of compactin (also known as mevastatin (B1676542) or ML-236B), a naturally occurring statin isolated from the fungus Penicillium citrinum. ontosight.airesearchgate.net

As a member of the statin family, 6-Hydroxyisocompactin shares the characteristic polyketide structure, which includes a hydroxy-hexahydro naphthalene (B1677914) ring system. nih.gov The structural similarities between the acid form of statins and HMG-CoA, the natural substrate for the reductase enzyme, allow for effective competitive inhibition. nih.gov The specific hydroxylation at the 6-position of the isocompactin molecule may alter its biological activity and properties compared to its parent compound. ontosight.ai

Historical and Current Research Significance of 6-Hydroxyisocompactin as an HMG-CoA Reductase Inhibitor

The primary mechanism of action for 6-Hydroxyisocompactin is the inhibition of HMG-CoA reductase. ontosight.ainih.gov This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol. nih.gov By blocking this enzyme, 6-Hydroxyisocompactin reduces the endogenous production of cholesterol, making it a subject of significant interest for its potential therapeutic applications. ontosight.ai

Historically, research has focused on the microbial transformation of statins to create novel derivatives with potentially improved properties. 6-Hydroxyisocompactin, identified as a microbial transformation product of ML-236B (compactin), has been a part of these investigations. nih.gov Early studies in the 1980s characterized this compound and its formation by certain fungi. nih.govoup.com Current research continues to explore the unique chemical structure and biological activity of 6-Hydroxyisocompactin to fully understand its potential. ontosight.ai Its role as an HMG-CoA reductase inhibitor continues to be a key area of study in the development of new lipid-lowering agents. nih.govnih.gov

Nomenclatural Precision: 6-Hydroxyisocompactin, 6-Hydroxy-iso-compactin, and 6α-Hydroxy-iso-ML-236B in Academic Literature

In scientific and academic literature, 6-Hydroxyisocompactin is referred to by several synonyms, which can be a source of confusion. The most common names include:

6-Hydroxyisocompactin nih.govstenutz.eu

6-Hydroxy-iso-compactin ontosight.aiuni.lu

Properties

CAS No. |

81093-44-9 |

|---|---|

Molecular Formula |

C23H34O6 |

Molecular Weight |

406.5 g/mol |

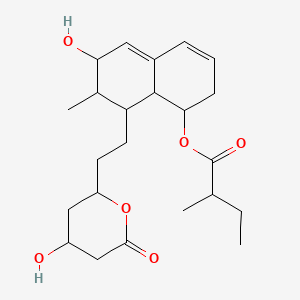

IUPAC Name |

[6-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3 |

InChI Key |

JCXABYACWXHFQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Production Methodologies

Microbial Origin of the Parent Compound, Compactin (ML-236B), from Filamentous Fungi

The journey to 6-Hydroxyisocompactin begins with its precursor, compactin (also known as ML-236B). This foundational molecule is a secondary metabolite naturally produced by several species of filamentous fungi. The most notable of these is Penicillium citrinum, a ubiquitous fungus commonly found in soil and on various organic materials, including citrus fruits and cereals. uni.lunih.govrug.nlresearchgate.net The discovery of mevastatin (B1676542) (compactin) from P. citrinum in the 1970s marked a pivotal moment in cardiovascular medicine. rug.nl

Compactin is synthesized through a complex polyketide synthase (PKS) pathway within the fungus. The genes responsible for this intricate biosynthetic machinery are organized in a cluster, ensuring the coordinated expression of the enzymes required to assemble the molecule. researchgate.net While P. citrinum is the most well-known producer, other fungi have also been identified as sources of compactin.

Biotransformation Pathways and Microbial Engineering for 6-Hydroxylation

The transformation of compactin into its hydroxylated derivatives, such as 6-Hydroxyisocompactin, is a critical step that can enhance its therapeutic properties. This conversion is primarily achieved through biotransformation, leveraging the enzymatic capabilities of various microorganisms.

Enzymatic Hydroxylation of Compactin by Specific Microorganisms

A diverse range of microorganisms has been identified for their ability to hydroxylate compactin at the C-6 position. Among the most extensively studied are actinomycetes, particularly species of Streptomyces, such as Streptomyces carbophilus. nih.gov Fungi, including those from the order Mucorales, are also capable of this biotransformation, leading to the formation of 6α-Hydroxy-iso-compactin. nih.govfrontiersin.org Other genera like Nocardia and fungi belonging to the Zygomycetes class have also been noted for their compactin hydroxylation activity.

Microorganisms Involved in Compactin Hydroxylation

| Microorganism | Type | Product |

|---|---|---|

| Streptomyces carbophilus | Bacterium (Actinomycete) | Pravastatin (B1207561) (6β-hydroxycompactin) |

| Nocardia sp. | Bacterium (Actinomycete) | Hydroxylated compactin derivatives |

| Mucorales | Fungus (Zygomycete) | 6α-Hydroxy-iso-compactin |

Role of Cytochrome P450 Monooxygenases in 6-Hydroxylation

The key enzymes responsible for the specific hydroxylation of compactin are cytochrome P450 monooxygenases (CYPs). nih.govpnas.org These heme-thiolate proteins are a vast and diverse superfamily of enzymes that catalyze the oxidation of a wide array of substrates. In the context of compactin biotransformation, specific CYPs introduce a hydroxyl group at the C-6 position of the compactin molecule.

One of the most well-characterized enzymes in this process is CYP105A3, also known as P450sca-2, from Streptomyces carbophilus. This enzyme is induced by the presence of compactin and efficiently catalyzes its hydroxylation to pravastatin. Another notable enzyme is CYP105D7 from Streptomyces avermitilis, which has also been shown to hydroxylate compactin. The catalytic cycle of these enzymes involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate, a reaction that requires a steady supply of electrons, often provided by redox partners like ferredoxin and ferredoxin reductase.

Mechanisms of Regioselective and Stereoselective Hydroxylation in Microbial Systems

A remarkable feature of microbial hydroxylation is its high degree of regioselectivity and stereoselectivity. nih.gov This means that the enzymatic reaction targets a specific carbon atom in the substrate molecule and produces a single stereoisomer. In the case of compactin hydroxylation, the cytochrome P450 enzymes exhibit a pronounced preference for the C-6 position.

This specificity is dictated by the three-dimensional structure of the enzyme's active site, which binds the compactin molecule in a precise orientation. This lock-and-key mechanism ensures that the reactive oxygen species generated by the enzyme is delivered to the desired carbon atom from a specific direction, resulting in the formation of a particular stereoisomer, such as 6β-hydroxycompactin (pravastatin). The ability to perform such specific chemical transformations is a significant advantage of biocatalysis over traditional chemical synthesis, which often yields a mixture of isomers that are difficult to separate.

Enhanced Bioconversion Strategies using Engineered Bacterial Strains

To improve the efficiency of 6-hydroxylation, researchers have turned to metabolic engineering of bacterial hosts, with Escherichia coli being a common choice due to its well-understood genetics and rapid growth. A significant challenge in using E. coli as a whole-cell biocatalyst for producing foreign compounds is the activity of native efflux pumps. These membrane proteins, such as the AcrAB-TolC system, are designed to expel toxic substances from the cell, and they can inadvertently pump out the desired product, thereby reducing the yield.

Genetic Reprogramming and Pathway Engineering in Fungal Hosts for Statin Production

A groundbreaking approach to streamline statin production involves the genetic reprogramming of highly productive fungal hosts, such as Penicillium chrysogenum. This fungus, historically used for the industrial production of penicillin, has been engineered to produce pravastatin in a single fermentation step, bypassing the need for a separate biotransformation process.

This ambitious feat of metabolic engineering involves several key modifications:

Introduction of the Compactin Biosynthetic Pathway: The entire gene cluster responsible for compactin synthesis from P. citrinum is introduced into the genome of P. chrysogenum.

Expression of a Cytochrome P450 Hydroxylase: A gene encoding a suitable cytochrome P450 monooxygenase, such as one from Amycolatopsis orientalis, is also integrated into the host's genome to carry out the final hydroxylation step.

Deletion of Competing Pathways: To maximize the flux towards compactin and its hydroxylated derivatives, native genes that encode enzymes for competing pathways can be deleted. For instance, the deletion of a native esterase in P. chrysogenum was shown to prevent the undesired cleavage of the methylbutyrate side chain of compactin, thereby improving the yield of the target compound.

These genetic manipulations effectively rewire the metabolism of P. chrysogenum, transforming it from a penicillin factory into a dedicated producer of hydroxylated statins.

Genetic Engineering Strategies for Enhanced Statin Production

| Host Organism | Engineering Strategy | Objective |

|---|---|---|

| Escherichia coli | Disruption of efflux pump genes (e.g., acrAB-tolC) | Prevent product exportation and increase intracellular accumulation. |

| Penicillium chrysogenum | Introduction of compactin biosynthesis genes | Enable de novo synthesis of the precursor molecule. |

| Penicillium chrysogenum | Expression of a heterologous cytochrome P450 hydroxylase | Facilitate the conversion of compactin to its hydroxylated form. |

| Penicillium chrysogenum | Deletion of native esterase genes | Prevent the degradation of compactin and improve yield. |

Cell-Free Enzymatic Conversion Systems and Cofactor Dependencies (e.g., NADPH)

The production of 6-hydroxyisocompactin from its precursor, compactin (also known as mevastatin or ML-236B), is a biocatalytic process that hinges on a specific enzymatic hydroxylation reaction. This transformation is primarily mediated by a class of enzymes known as cytochrome P450 monooxygenases. These enzymes are crucial in the secondary metabolism of various organisms, including fungi, and play a significant role in the biosynthesis of a wide array of natural products. nih.govnih.gov The hydroxylation of compactin to form 6-hydroxyisocompactin is a stereospecific reaction, adding a hydroxyl group at the C6 position of the compactin molecule.

The dependency on NADPH is a critical factor in the development of advanced production methodologies for 6-hydroxyisocompactin, particularly in the context of cell-free enzymatic conversion systems. Cell-free systems offer a promising alternative to whole-cell fermentation, as they allow for greater control over reaction conditions and can overcome issues of substrate and product toxicity to living cells. In a hypothetical cell-free system for 6-hydroxyisocompactin production, the core components would include the compactin substrate, the specific cytochrome P450 monooxygenase responsible for the 6-hydroxylation, and a system to regenerate NADPH.

One such enzyme identified to perform this transformation is CYP105D7 from Streptomyces avermitilis. nih.gov In vitro studies have demonstrated that CYP105D7 can catalyze the hydroxylation of compactin. nih.gov The efficiency of this enzymatic conversion is intrinsically linked to the availability of NADPH. To ensure a continuous supply of this vital cofactor, an NADPH regeneration system is typically incorporated into the cell-free system. This can be achieved by adding a secondary enzyme, such as glucose-6-phosphate dehydrogenase, and its corresponding substrate (glucose-6-phosphate) to the reaction mixture. This secondary enzymatic reaction continuously converts NADP+ back to NADPH, thus maintaining the catalytic cycle of the cytochrome P450 monooxygenase.

The kinetics of the enzymatic hydroxylation of compactin by CYP105D7 have been studied, revealing important parameters for optimizing a cell-free production system. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into the enzyme's affinity for the substrate and its turnover rate, respectively. For the hydroxylation of compactin by CYP105D7, these parameters have been determined to be a Km of 39.1 ± 8.8 µM and a kcat of 1.12 ± 0.09 min-1. nih.gov

Below is an interactive data table summarizing the key enzymatic parameters for the production of a hydroxylated compactin product by CYP105D7, illustrating the research findings that would underpin the design of a cell-free synthesis system.

| Parameter | Value | Unit | Significance in Cell-Free System Design |

| Enzyme | CYP105D7 | - | The biocatalyst responsible for the hydroxylation of compactin. |

| Substrate | Compactin | - | The precursor molecule for the synthesis of 6-hydroxyisocompactin. |

| Cofactor | NADPH | - | Essential for the catalytic activity of the cytochrome P450 monooxygenase. |

| Km for Compactin | 39.1 ± 8.8 | µM | Indicates the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km suggests a higher affinity of the enzyme for the substrate. |

| kcat for Compactin | 1.12 ± 0.09 | min-1 | Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. |

The development of a robust cell-free system for the production of 6-hydroxyisocompactin would therefore necessitate the careful optimization of each of these components: the concentration of the substrate and the enzyme, and an efficient NADPH regeneration system to ensure the continuous activity of the cytochrome P450 monooxygenase.

Advanced Structural Elucidation Techniques and Methodologies

Integrated Spectroscopic and Spectrometric Approaches for Complex Natural Products

An integrated approach, combining data from multiple advanced analytical platforms, provides the comprehensive evidence required for the structural elucidation of intricate molecules like 6-Hydroxyisocompactin. Each technique offers unique insights into the molecular architecture, and their combined application allows for cross-validation of structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, olefinic, aliphatic). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate carbons as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary centers. uvic.ca

2D NMR: Two-dimensional NMR experiments are crucial for establishing the complete molecular structure by revealing correlations between nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). It is instrumental in assembling spin systems and tracing out proton connectivity within molecular fragments. uvic.ca

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹J coupling), allowing for the unambiguous assignment of protonated carbons. hmdb.caresearchgate.netdiva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). HMBC is critical for connecting disparate spin systems, identifying quaternary carbons, and assembling the final carbon skeleton of the molecule. emerypharma.comresearchgate.net

The following table illustrates the type of data obtained from a comprehensive NMR analysis for a compound like 6-Hydroxyisocompactin.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) | COSY Correlations | HMBC Correlations |

| 1 | 135.2 | 5.45 (d, 2.5) | H-2 | C-2, C-3, C-8a |

| 2 | 128.9 | 5.90 (dd, 10.0, 2.5) | H-1, H-3 | C-1, C-4, C-8a |

| 3 | 34.1 | 2.15 (m) | H-2, H-4 | C-2, C-4a, C-5 |

| 4 | 28.5 | 1.80 (m), 1.65 (m) | H-3, H-5 | C-3, C-4a, C-5 |

| 4a | 41.3 | - | - | H-3, H-5, H-8a |

| 5 | 22.7 | 1.55 (m) | H-4, H-6 | C-4, C-4a, C-6 |

| 6 | 70.1 | 4.20 (br s) | H-5, H-7 | C-5, C-7, C-8 |

| 7 | 38.2 | 2.30 (m) | H-6, H-8, 7-CH₃ | C-6, C-8, C-8a |

| 7-CH₃ | 15.9 | 1.05 (d, 7.0) | H-7 | C-6, C-7, C-8 |

| 8 | 45.5 | 1.95 (m) | H-7, H-8a, H-1' | C-7, C-8a, C-1' |

| 8a | 43.8 | 2.05 (m) | H-8 | C-1, C-2, C-4a, C-7, C-8 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the detailed assignments derived from 1D and 2D NMR experiments.

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula and structure, of a compound. nih.gov

HRESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): This technique is used to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with high precision (typically to within 5 ppm). This high accuracy allows for the calculation of a unique elemental composition, providing the molecular formula of 6-Hydroxyisocompactin.

Tandem Mass Spectrometry (MS/MS): In MS/MS, precursor ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID) or other methods. nationalmaglab.orgyoutube.com The resulting product ions are then analyzed. This fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information, helping to confirm the connectivity of different parts of the molecule as determined by NMR. nih.govmdpi.com For 6-Hydroxyisocompactin, characteristic neutral losses such as water (H₂O) from the hydroxyl groups and cleavages within the ester side chain and the decalin core would be expected.

| Precursor Ion (m/z) | Fragmentation Type | Product Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |

| [M+H]⁺ | CID | [M+H - H₂O]⁺ | 18.0106 | Loss of hydroxyl group |

| [M+H]⁺ | CID | [M+H - 2H₂O]⁺ | 36.0211 | Loss of two hydroxyl groups |

| [M+H]⁺ | CID | [M+H - C₅H₁₀O₂]⁺ | 102.0681 | Cleavage of 2-methylbutanoate ester side chain |

| [M+H]⁺ | CID | [C₆H₉O₄]⁺ | - | Fragment corresponding to the lactone moiety |

Note: The data in this table is representative of a typical MS/MS fragmentation analysis for a molecule with the structure of 6-Hydroxyisocompactin.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.commdpi.com Due to the low volatility of polyhydroxylated natural products like 6-Hydroxyisocompactin, direct analysis by GC-MS is not feasible. However, the compound can be chemically modified through derivatization to produce more volatile analogues. nih.gov A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. Analysis of these derivatives by GC-MS can provide complementary mass spectral data and is particularly useful for separating closely related isomers. nih.gov

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. sketchy.comyoutube.com It is primarily used to identify the presence of chromophores, such as conjugated π-systems (e.g., double bonds, carbonyl groups). drawellanalytical.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. sketchy.com This method is highly effective for identifying specific functional groups present in a molecule. For 6-Hydroxyisocompactin, IR spectroscopy would confirm the presence of hydroxyl (-OH) groups (broad absorption band around 3400 cm⁻¹), ester and lactone carbonyl (C=O) groups (strong absorptions in the 1700-1750 cm⁻¹ region), and C-O bonds (absorptions in the 1000-1300 cm⁻¹ region). libretexts.orgmrclab.com

Electronic Circular Dichroism (ECD): ECD is a chiroptical technique that is indispensable for determining the absolute configuration of chiral molecules. faccts.deencyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov The experimental ECD spectrum of 6-Hydroxyisocompactin would be compared with spectra predicted computationally for all possible stereoisomers. A good match between the experimental and a predicted spectrum allows for the unambiguous assignment of the absolute stereochemistry at each of its chiral centers. researchgate.netnih.gov

| Spectroscopic Method | Information Obtained | Expected Signature for 6-Hydroxyisocompactin |

| UV-Visible | Presence of chromophores | Absorption maxima corresponding to C=C and C=O groups |

| Infrared (IR) | Presence of functional groups | Broad O-H stretch (~3400 cm⁻¹), sharp C=O stretches (~1730 cm⁻¹) |

| Electronic Circular Dichroism (ECD) | Absolute stereochemistry | Specific Cotton effects (positive/negative peaks) |

Computational and Machine Learning-Aided Strategies for Structural Assignment

Modern structural elucidation increasingly relies on computational methods to analyze and interpret complex experimental data, reducing ambiguity and increasing confidence in structural assignments.

Computational models are being developed to predict the fragmentation patterns observed in tandem mass spectrometry. The Universal Fragmentation Model (UFM), for instance, is a physics-based model that uses gas-phase ion chemistry to predict fragmentation pathways, structures, and energetics for general molecules. chemrxiv.orgresearchgate.netchemrxiv.org By inputting the proposed structure of 6-Hydroxyisocompactin into such a model, a theoretical MS/MS spectrum can be generated. researchgate.net This predicted spectrum can then be compared against the experimentally obtained fragmentation data. A strong correlation between the predicted and experimental spectra provides powerful computational support for the proposed structure, aiding in the interpretation of complex rearrangements and fragmentation chemistries that might be difficult to decipher manually. nih.gov

Information regarding the advanced structural elucidation of 6-Hydroxyisocompactin is not available in the currently accessible scientific literature.

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound 6-Hydroxyisocompactin, it has been determined that there is no specific information available that addresses the advanced structural elucidation techniques and methodologies outlined in the user's request.

Searches for the application of Mass Spectrometry with Ion Mobility Spectrometry (IMS) for 3D structural interpretation, the development of machine learning-based structure elucidation algorithms, and methodological advancements in resolving the stereochemical aspects of 6-Hydroxyisocompactin did not yield any relevant results. The existing scientific literature within the public domain does not appear to contain detailed studies on these specific analytical approaches for this particular compound.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and focuses solely on 6-Hydroxyisocompactin. The necessary research findings and data to populate the requested sections and subsections are absent from the available resources.

Molecular Mechanisms of Biological Activity: in Vitro Investigations

Detailed Analysis of 3-Hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) Reductase Inhibition

6-Hydroxyisocompactin functions as a competitive inhibitor of HMG-CoA reductase. This mechanism is rooted in the structural similarity between the statin's acid form and the natural substrate, HMG-CoA. The dihydroxypentanoic acid portion of 6-Hydroxyisocompactin mimics the HMG moiety of the substrate, allowing it to bind to the active site of the HMG-CoA reductase enzyme. nih.govmedchemexpress.com This binding event physically obstructs the access of the endogenous HMG-CoA substrate to the catalytic site, thereby halting the conversion of HMG-CoA to mevalonic acid, a critical precursor in the cholesterol synthesis cascade. medchemexpress.com The inhibition is reversible, meaning the compound does not permanently disable the enzyme. nih.gov

The interaction between the inhibitor and the enzyme is stabilized by a series of hydrogen bonds and van der Waals interactions within the catalytic domain. This competitive inhibition leads to a reduction in the intracellular pool of mevalonate (B85504), which in turn triggers a cascade of downstream effects, most notably the upregulation of HMG-CoA reductase expression and an increase in the synthesis of low-density lipoprotein (LDL) receptors as the cell attempts to compensate for the perceived cholesterol deficit.

Comparative Mechanistic Studies: Affinities and Kinetic Profiles Against Compactin and Related Statins

While specific kinetic data for 6-Hydroxyisocompactin is not extensively detailed in publicly available literature, a comparative analysis can be inferred from the behavior of its parent compound, compactin, and other hydroxylated statins. Compactin itself is a potent inhibitor of HMG-CoA reductase, with a reported inhibition constant (Ki) of approximately 1 nM. nih.gov This high affinity underscores the efficiency with which it binds to the enzyme's active site.

The introduction of a hydroxyl group, as in 6-Hydroxyisocompactin, can modulate the binding affinity. Hydroxylation generally increases the polarity of a molecule. This could potentially lead to the formation of additional hydrogen bonds with polar residues within the enzyme's active site, which could either enhance or slightly alter the binding affinity compared to the non-hydroxylated parent compound. However, without direct experimental data, the precise impact on the kinetic profile remains speculative.

| Compound | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| Compactin (ML-236B) | ~ 1 nM | Competitive |

| 6-Hydroxyisocompactin | Data not available | Competitive (inferred) |

Biochemical Pathways Modulated by 6-Hydroxylation

The primary biochemical pathway modulated by 6-Hydroxyisocompactin is the mevalonate pathway, leading to cholesterol synthesis. By inhibiting HMG-CoA reductase, the compound effectively curtails the production of mevalonic acid and all subsequent isoprenoid intermediates. These intermediates are not only precursors for cholesterol but are also vital for other cellular processes, including the synthesis of coenzyme Q10 and the prenylation of proteins.

The 6-hydroxylation itself is a key metabolic transformation. In the broader context of statin metabolism, hydroxylation is a common step mediated by cytochrome P450 enzymes in the liver. This metabolic alteration generally serves to increase the water solubility of the compound, which can facilitate its excretion from the body. Therefore, the presence of the 6-hydroxyl group suggests that 6-Hydroxyisocompactin may be a metabolite of isocompactin, and its biochemical profile would be intrinsically linked to its rate of formation and subsequent elimination.

Specificity and Potency Modulation Conferred by the 6-Hydroxyl Group: In Vitro Enzyme Kinetic Studies

The specificity of statins for HMG-CoA reductase is conferred by the unique shape and chemical environment of the enzyme's active site, which accommodates the HMG-like moiety of the inhibitors. The addition of a 6-hydroxyl group to the isocompactin structure would be expected to influence its potency. The impact of this modification can be either positive or negative, depending on the specific interactions of the hydroxyl group within the active site.

If the 6-position of the molecule is situated in a region of the active site that can form a favorable hydrogen bond with an amino acid residue without causing steric hindrance, the potency of the inhibitor could be enhanced. Conversely, if the hydroxyl group introduces an unfavorable steric clash or disrupts a critical hydrophobic interaction, it could lead to a decrease in potency. In vitro enzyme kinetic studies would be essential to quantify this effect by determining the IC50 (half-maximal inhibitory concentration) value of 6-Hydroxyisocompactin and comparing it to that of compactin. Such studies would involve incubating purified HMG-CoA reductase with varying concentrations of the inhibitor and measuring the rate of NADPH consumption, which is an indicator of enzyme activity.

| Structural Feature | Potential Effect on Potency | Rationale |

|---|---|---|

| Addition of 6-Hydroxyl Group | Potentially altered (increased or decreased) | Introduction of a polar group can form new hydrogen bonds or cause steric hindrance within the enzyme's active site. |

Metabolic Research and Biotransformation Studies Non Clinical Contexts

Microbial Transformation Products and Pathways: Case Studies from Environmental and Gut Microbes

The formation of 6-Hydroxyisocompactin is a notable example of microbial biotransformation, a process where microorganisms catalyze the conversion of one chemical substance to another. Research has identified 6α-hydroxy-iso-compactin (6-Hydroxyisocompactin) as a microbial transformation product of mevastatin (B1676542) (also known as ML-236B). nih.gov This conversion is carried out by fungi belonging to the order Mucorales. nih.gov

Microbial biotransformation is a widespread phenomenon in both environmental and gut microbiomes. nih.govpsu.edu These microbial communities possess a vast and diverse enzymatic arsenal (B13267) capable of metabolizing a wide range of xenobiotic compounds, including complex molecules. psu.eduresearchgate.net The reactions they catalyze can significantly alter the structure and biological properties of the parent compound. In the case of mevastatin, fungi from the Mucorales order perform a specific hydroxylation reaction to produce 6-Hydroxyisocompactin. nih.gov This pathway highlights the capacity of environmental fungi to modify complex organic molecules, a process that is also relevant in the context of bioremediation and natural product synthesis. nih.govnih.gov

While specific studies on the transformation of 6-Hydroxyisocompactin by gut microbes are not detailed in the available literature, the gut microbiota is known to metabolize a vast array of compounds. nih.gov Metabolites produced by these microbes can influence host physiology and the metabolism of other xenobiotics. nih.govyoutube.com The enzymatic activities present in gut bacteria, such as hydrolysis and reduction, could potentially act on 6-Hydroxyisocompactin if it were to reach the gastrointestinal tract.

Table 1: Microbial Transformation of Mevastatin

This interactive table summarizes the documented microbial transformation leading to the formation of 6-Hydroxyisocompactin.

| Substrate | Transforming Organism | Key Products | Reaction Type |

|---|

In Vitro Bioconversion Studies in Prokaryotic and Eukaryotic Cell-Free Systems

In vitro bioconversion using cell-free systems offers a powerful platform for studying metabolic pathways and producing specific compounds without the constraints of living cells. nih.govnih.gov These systems, derived from either prokaryotic (e.g., Escherichia coli) or eukaryotic cells (e.g., yeast, wheat germ, human cell lines), contain the necessary transcriptional and translational machinery to synthesize enzymes, which can then act on a supplied substrate. nih.govfrontiersin.orgthermofisher.com

Prokaryotic Cell-Free Systems: E. coli-based cell-free systems are widely used due to their high productivity and well-established protocols. nih.gov They can be programmed with specific DNA templates to express desired enzymes. For instance, a cell-free system could be engineered to express a specific hydroxylase to study the conversion of a precursor molecule into 6-Hydroxyisocompactin. The open nature of these systems allows for direct manipulation of reaction conditions and the addition of cofactors to optimize product yield. nih.gov

Eukaryotic Cell-Free Systems: Eukaryotic systems, such as those derived from yeast (Pichia pastoris, Saccharomyces cerevisiae) or human cell lines, offer the advantage of producing complex eukaryotic proteins that may require specific post-translational modifications to be active. frontiersin.orgmdpi.comresearchgate.net This is particularly relevant for studying the metabolism of compounds by mammalian enzymes. A human cell-free system, for example, could be used to express specific cytochrome P450 enzymes to investigate the downstream metabolism of 6-Hydroxyisocompactin in a controlled in vitro environment that mimics human hepatic metabolism. thermofisher.comyoutube.com

While direct studies of 6-Hydroxyisocompactin bioconversion in cell-free systems have not been reported, the technology provides a viable and efficient method for future research. It allows for rapid prototyping of metabolic pathways and characterization of enzymatic activities relevant to the compound's synthesis and degradation. nih.govenergy.gov

Table 2: Comparison of Cell-Free Systems for Bioconversion Studies

This interactive table compares the key features of prokaryotic and eukaryotic cell-free systems.

| Feature | Prokaryotic Systems (e.g., E. coli) | Eukaryotic Systems (e.g., Yeast, Human Cell Lysates) |

|---|---|---|

| Source Organism | Bacteria | Yeast, Wheat Germ, Rabbit Reticulocytes, Insect/Human Cell Lines |

| Protein Yield | Generally high | Moderate to high |

| Complexity | Simpler, lacks complex post-translational modifications | Capable of complex protein folding and post-translational modifications |

| Cost & Preparation | Lower cost, relatively simple preparation | Higher cost, more complex preparation |

| Applications | High-throughput screening, production of bacterial enzymes | Synthesis of complex mammalian proteins, antibody validation, functional studies |

Identification and Characterization of Enzymatic Systems Responsible for Downstream Metabolism

The downstream metabolism of 6-Hydroxyisocompactin would likely involve enzymatic systems responsible for xenobiotic detoxification in mammals, primarily the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com CYPs are the most important group of enzymes involved in Phase I metabolism, catalyzing oxidative reactions that functionalize compounds for subsequent elimination. nih.gov Isoforms within the CYP1, CYP2, and CYP3 families are responsible for metabolizing the vast majority of clinical drugs and other xenobiotics. nih.gov

The conversion of mevastatin to 6-Hydroxyisocompactin is a hydroxylation reaction, a classic CYP-mediated transformation. nih.govnih.gov Further metabolism of 6-Hydroxyisocompactin would likely involve additional oxidations, demethylations, or conjugations catalyzed by these and other Phase II enzymes.

Methods to identify and characterize the specific enzymes involved include:

Human Liver Microsomes (HLMs): Incubating 6-Hydroxyisocompactin with HLMs, which are rich in CYP enzymes, allows for the identification of major metabolites. nih.gov

Selective Chemical Inhibitors: Using inhibitors specific to certain CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9) can pinpoint which enzymes are primarily responsible for the observed metabolism. nih.govnih.gov

Recombinant Enzymes: Expressing individual human CYP enzymes in cell lines and testing their ability to metabolize the compound provides definitive evidence of their involvement. nih.govnih.gov

These approaches are standard in metabolic research and would be directly applicable to elucidating the metabolic fate of 6-Hydroxyisocompactin. nih.gov

Table 3: Major Human Enzyme Families in Xenobiotic Metabolism

This interactive table outlines key enzyme families and their roles in metabolizing foreign compounds.

| Enzyme Family | Primary Function | Typical Reactions | Example Isoforms |

|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I Metabolism (Oxidation) | Hydroxylation, Demethylation, Epoxidation | CYP3A4, CYP2D6, CYP2C9, CYP1A2 |

| UDP-Glucuronosyltransferases (UGT) | Phase II Metabolism (Conjugation) | Glucuronidation | UGT1A1, UGT2B7 |

| Sulfotransferases (SULT) | Phase II Metabolism (Conjugation) | Sulfation | SULT1A1, SULT2A1 |

Investigating the Impact of Microbial Efflux Pump Systems on Intracellular Substrate Concentrations for Biotransformation

Microbial efflux pumps are membrane transport proteins that actively extrude a wide variety of substrates, including toxins and antibiotics, from the cell. researchgate.netresearchgate.net These systems are crucial for microbial survival and play a significant role in multidrug resistance. mdpi.comnih.gov In the context of biotransformation, efflux pumps can impact the efficiency of the process by controlling the intracellular concentration of the substrate. researchgate.net

There are several major families of efflux pumps in bacteria, including the ATP-Binding Cassette (ABC), Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), and Multidrug and Toxic Compound Extrusion (MATE) families. researchgate.netnih.gov These pumps utilize energy from ATP hydrolysis or the proton motive force to transport substrates against a concentration gradient. researchgate.net

Research indicates that efflux pump expression and activity are often highest during the active growth (logarithmic) phase of bacteria and decrease as cells enter the stationary phase. nih.govnih.govbirmingham.ac.uk Therefore, managing the growth phase of the microbial culture could be a strategy to optimize biotransformation. Another approach is the use of efflux pump inhibitors (EPIs), which are molecules that block the function of these pumps, leading to increased intracellular accumulation of the substrate and potentially enhancing the biotransformation yield. researchgate.netnih.gov

Table 4: Major Families of Bacterial Efflux Pumps

Synthetic Biology and Academic Chemical Synthesis Approaches for Derivatives

Biotechnological Strategies for Producing 6-Hydroxyisocompactin and its Analogs (e.g., 6-epi-pravastatin)

The biotechnological production of hydroxylated statins, such as pravastatin (B1207561) and its isomers, represents a significant advancement over purely chemical methods. This approach harnesses the power of microbial fermentation and enzymatic biotransformation. Pravastatin, a key analog, is derived from the natural product compactin through a stereoselective hydroxylation reaction. nih.gov

A groundbreaking strategy involves a single-step fermentation process for producing these compounds. nih.gov Researchers have successfully reprogrammed the fungus Penicillium chrysogenum, known for producing antibiotics, to synthesize pravastatin by introducing the compactin pathway and a specific hydroxylation enzyme. nih.gov The key final step, the hydroxylation of compactin at the C-6 position, is catalyzed by a cytochrome P450 (P450 or CYP) enzyme. nih.gov

One such enzyme, CYP105AS1, isolated from Amycolatopsis orientalis, has been identified as an efficient compactin hydroxylase. nih.gov However, a significant challenge in this biotechnological approach is controlling the stereochemistry of the hydroxylation. When the wild-type CYP105AS1 enzyme is used in engineered P. chrysogenum or E. coli strains, it predominantly produces 6-epi-pravastatin , an isomeric analog of the pharmacologically active pravastatin. nih.gov In some experiments, 6-epi-pravastatin constituted 98-100% of the hydroxylated product. nih.gov While this demonstrates the feasibility of producing 6-hydroxylated compactin derivatives, it also underscores the critical need for enzyme engineering to achieve the desired stereoselectivity for specific applications. nih.gov Despite these challenges, engineered fungal strains have achieved production titers exceeding 6 g/L, showcasing the potential of this strategy for industrial-scale manufacturing. nih.gov

| Parameter | Description | Findings | Reference |

| Production Organism | Genetically engineered fungus | Penicillium chrysogenum DS50662 was reprogrammed to introduce the compactin pathway. | nih.gov |

| Key Enzyme | Cytochrome P450 for hydroxylation | CYP105AS1 from Amycolatopsis orientalis was used to catalyze the hydroxylation of compactin. | nih.gov |

| Primary Product | Isomeric analog of pravastatin | The wild-type enzyme almost exclusively produced 6-epi-pravastatin, the wrong stereoisomer. | nih.gov |

| Stereoselectivity Issue | Product composition | The product mixture contained 98-100% 6-epi-pravastatin and a maximum of ~2% pravastatin. | nih.gov |

| Production Titer | Fermentation yield | Engineered strains achieved production titers of over 6 g/L for hydroxylated statins. | nih.gov |

Exploration of Chemoenzymatic Synthetic Routes from Precursors

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysis. mdpi.com This hybrid approach is particularly valuable for producing complex chiral molecules like statin intermediates, offering greener and more efficient alternatives to purely chemical processes. mdpi.comresearchgate.net The increasing commercial demand for statins has driven immense efforts to develop economical and scalable production methods for their key structural components. researchgate.net

A prominent chemoenzymatic strategy focuses on the synthesis of the chiral side chain, a crucial component of all statins. One of the most established methods utilizes the enzyme 2‐deoxyribose‐5‐phosphate aldolase (B8822740) (DERA) for a key C-C bond-forming reaction. researchgate.net The DERA-catalyzed aldol (B89426) reaction produces a lactol, which is a direct precursor to the statin side chain. researchgate.net

| Synthetic Step | Method | Catalyst/Reagent | Description | Reference |

| Side-Chain Construction | Biocatalytic Aldol Reaction | 2‐deoxyribose‐5‐phosphate aldolase (DERA) | DERA catalyzes a double aldol reaction to form a key lactol intermediate, establishing the necessary stereocenters for the statin side chain. | researchgate.net |

| Intermediate Stabilization | Chemical or Enzymatic Oxidation | Chemical oxidants or Dehydrogenases (DHs) | The lactol is oxidized to a more stable lactone, a versatile precursor for the final statin molecule. | researchgate.net |

Academic Investigations into Novel Chemical Syntheses of Functionalized Statin Core Structures and Related Heterocycles

The academic community remains highly active in developing novel and more efficient synthetic routes to statins and their core structures. researchgate.net This research is driven by the desire for more concise and stereocontrolled syntheses that can be adapted for industrial production. researchgate.net These investigations often focus on creating the key chiral diol subunit of the side chain and assembling it with the specific heterocyclic core that defines each statin. researchgate.net

A notable example from academic research is a facile synthesis of rosuvastatin (B1679574). researchgate.net This strategy highlights key modern chemical reactions for achieving high stereocontrol. The synthesis employs a Keck enantioselective allylation of chloroacetaldehyde (B151913) to install the crucial 5R-stereocenter of the side chain. researchgate.net Subsequently, a vanadium-catalyzed (VO(acac)₂) syn-diastereoselective epoxidation of an alcohol intermediate is used to set the requisite 3R-chirality. researchgate.net These types of highly selective catalytic reactions are at the forefront of academic efforts to construct the functionalized statin core.

Beyond the synthesis of existing statins, there is broad academic interest in the synthesis of diverse heterocyclic scaffolds that may possess related biological activities, such as anti-hyperlipidemic potential. derpharmachemica.com The chemistry of heterocyclic compounds is a cornerstone of medicinal chemistry, as many clinically used drugs are heterocyclic in nature. derpharmachemica.com Academic research explores the synthesis of a wide range of heterocycles, including pyrroles, thiophenes, and imidazoles, to discover new lead molecules for treating metabolic diseases. derpharmachemica.com Advanced synthetic strategies, such as intramolecular Diels-Alder reactions, are also employed to construct highly complex, polycyclic heterocyclic systems found in natural products like the Cortistatins. figshare.com

| Synthetic Strategy | Key Reaction Type | Application / Example | Reference |

| Asymmetric Allylation | Catalytic Enantioselective C-C Bond Formation | Keck allylation used to set the 5R-stereocenter in a rosuvastatin synthesis. | researchgate.net |

| Directed Epoxidation | Diastereoselective Oxidation | Vanadium-catalyzed epoxidation of a homoallylic alcohol to create the 3R-hydroxyl group. | researchgate.net |

| Cycloaddition | Intramolecular Diels-Alder (IMDA) | Construction of the complex [6.7.6.5]oxapentacyclic skeleton of the Cortistatins. | figshare.com |

| Heterocycle Construction | General Synthetic Methods | Synthesis of diverse heterocycles (thiophenes, imidazoles, oxadiazoles) as potential anti-hyperlipidemic agents. | derpharmachemica.com |

Broader Academic Significance and Research Perspectives

Contribution to Understanding Natural Product Biosynthesis and Diversity

Natural products have long been a cornerstone of drug discovery, providing unique and complex chemical structures that have evolved for specific biological interactions. nih.gov These molecules, produced by organisms like bacteria, fungi, and plants, represent a vast and largely untapped reservoir of chemical diversity. nih.govrsc.org Fungi, in particular, are prolific producers of secondary metabolites with a wide range of biological activities. rsc.org

The existence of 6-Hydroxyisocompactin exemplifies the concept of chemical diversification within a biosynthetic pathway. It is not a de novo synthesized compound but rather a modification of a well-known precursor, compactin (also known as ML-236B). nih.gov This highlights a crucial strategy employed by nature to expand molecular diversity: the enzymatic modification of a core scaffold. The study of such derivatives helps researchers understand the flexibility and promiscuity of the enzymes involved in secondary metabolism. These "tailoring" enzymes, often performing reactions like hydroxylations, methylations, or glycosylations, are responsible for creating families of related natural products from a common molecular ancestor. This understanding is vital for genome mining and pathway engineering efforts aimed at discovering novel bioactive compounds. rsc.org

Insights into Microbial Metabolism and Biocatalysis for Pharmaceutical Development

The formation of 6-Hydroxyisocompactin from compactin is a clear example of microbial biotransformation. nih.gov This process, where microorganisms are used to carry out specific chemical reactions, provides valuable insights into microbial metabolism and offers a powerful tool for pharmaceutical development. Such bioconversions are often highly specific, allowing for modifications at positions that are difficult to achieve through traditional chemical synthesis.

The hydroxylation of the compactin scaffold is likely mediated by a specific class of enzymes, such as cytochrome P450 monooxygenases. nih.gov These enzymes are well-known for their role in diversifying natural products by catalyzing C-H bond activation, leading to the introduction of hydroxyl groups. nih.gov Studying this transformation in the context of 6-Hydroxyisocompactin provides a model for how microbial biocatalysts can be harnessed. By identifying and characterizing the enzymes responsible, researchers can develop biocatalytic processes to produce novel derivatives of existing drugs. This approach is part of a broader strategy in "green chemistry" that uses environmentally friendly enzymatic processes to create valuable pharmaceutical intermediates and novel drug candidates. researchgate.net

Advancing Methodologies for Drug Discovery and Lead Compound Optimization (Pre-clinical Stages)

The process of drug discovery often begins with a "hit" or a "lead compound"—a molecule that shows desired biological activity but may have suboptimal properties. biobide.com Lead optimization is the subsequent phase where the chemical structure of the lead is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com

Natural products like compactin serve as excellent starting points or lead compounds. danaher.com The discovery of naturally occurring derivatives like 6-Hydroxyisocompactin represents a nature-derived lead optimization strategy. It provides a new molecular entity that can be tested for improved or different biological activities. The creation and evaluation of such analogs are central to the iterative cycle of designing, synthesizing, and testing that characterizes preclinical drug development. patsnap.comyoutube.com By comparing the activity of 6-Hydroxyisocompactin to its parent compound, researchers can gather crucial data for building Structure-Activity Relationship (SAR) models, which are fundamental to modern drug design. patsnap.com

Table 1: Key Stages in Pre-clinical Lead Optimization

| Stage | Description | Relevance of 6-Hydroxyisocompactin |

|---|---|---|

| Lead Identification | Identifying a compound with promising biological activity against a specific target. | The parent compound, compactin, is a well-established lead for HMG-CoA reductase inhibition. |

| Structural Modification | Creating analogs of the lead compound to explore chemical space and improve properties. | 6-Hydroxyisocompactin is a naturally produced structural analog of compactin, created via microbial hydroxylation. |

| In Vitro Testing | Assessing the potency, selectivity, and other properties of the new analogs in biochemical or cell-based assays. | The compound would be tested and its activity profile compared directly against compactin to determine the effect of the hydroxyl group. |

| SAR Analysis | Correlating changes in chemical structure with changes in biological activity to guide further design. | The difference in activity between compactin and 6-Hydroxyisocompactin provides a key data point for the SAR of this molecular scaffold. |

Elucidating Structure-Activity Relationships in Statin Derivatives Beyond Cholesterol Metabolism

Statins are broadly classified based on their core structure. Type I statins, which include compactin and its derivatives, are characterized by a naphthalene (B1677914) ring system. nih.gov The primary mechanism of action for statins is the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis. However, many statins exhibit additional "pleiotropic" effects that are independent of their cholesterol-lowering activity.

The study of derivatives like 6-Hydroxyisocompactin is crucial for understanding the Structure-Activity Relationships (SAR) that govern both the primary and pleiotropic effects of statins. nih.gov The introduction of a single hydroxyl group can significantly alter a molecule's properties, including its polarity, solubility, and ability to form hydrogen bonds. nih.gov These changes can, in turn, affect how the molecule binds to its primary target (HMG-CoA reductase) and its interactions with other biological macromolecules or cell membranes, potentially modulating different signaling pathways. nih.gov By systematically analyzing how such a specific structural modification impacts the biological activity profile, researchers can begin to disentangle the structural requirements for cholesterol-lowering effects versus other potential therapeutic applications, paving the way for the design of new statin-based drugs with tailored biological activities.

Emerging Research Directions and Unanswered Questions

Deeper Characterization of Unidentified Microbial Transformation Products and Enzymatic Pathways

The microbial transformation of compactin often yields a spectrum of products, including the desired 6-Hydroxyisocompactin. However, the complete metabolic profile of this biotransformation is not fully understood. Early research identified 6α-Hydroxy-iso-ML-236B (a stereoisomer of 6-Hydroxyisocompactin) and ML-236A as microbial transformation products of ML-236B (compactin) by fungi such as Mucorales. nih.gov This highlights that a single substrate can be modified into multiple, structurally related compounds by microbial enzymes. A significant unanswered question lies in the comprehensive identification of all minor and transient metabolites formed during this process. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are crucial for characterizing these unknown products.

The enzymatic pathways responsible for these transformations, particularly the hydroxylation of compactin, are primarily catalyzed by Cytochrome P450 (CYP) monooxygenases. pnas.orgnih.gov These heme-containing enzymes are known for their ability to hydroxylate unactivated carbon-hydrogen bonds, a chemically challenging reaction. nih.govnih.govchemistryviews.org While specific CYPs, such as P450sca-2 from Streptomyces carbophilus and CYP105AS1 from Amycolatopsis orientalis, have been identified for their role in producing the related compound pravastatin (B1207561) by hydroxylating compactin, the specific enzymes responsible for producing 6-Hydroxyisocompactin and its isomers are not as well-defined. pnas.org Future research must focus on discovering and characterizing novel CYPs from various microorganisms to understand the full enzymatic repertoire available for statin modification. This involves genome mining, heterologous expression, and detailed biochemical characterization of new enzymes.

Table 1: Known Microbial Transformation Products of Compactin

| Precursor Compound | Transforming Microorganism (Example) | Resulting Product(s) | Enzyme Class Implicated |

|---|---|---|---|

| Compactin (ML-236B) | Mucorales species | 6α-Hydroxy-iso-ML-236B, ML-236A | Cytochrome P450 Monooxygenases |

| Compactin | Streptomyces carbophilus | Pravastatin (6β-hydroxy compactin) | Cytochrome P450 Monooxygenases |

Advanced Enzyme Engineering for Improved Specificity and Yield in Biotransformation

The efficiency of producing 6-Hydroxyisocompactin via biotransformation is heavily dependent on the catalytic properties of the hydroxylating enzymes. Wild-type enzymes often exhibit limitations, such as low activity, poor substrate specificity, or lack of desired stereoselectivity, leading to mixtures of products like pravastatin and its inactive epimer, 6-epi-pravastatin. pnas.org Advanced enzyme engineering techniques offer a powerful solution to overcome these challenges. mdpi.comnih.gov

Directed evolution and rational design are the two primary strategies employed in enzyme engineering. nih.govresearchgate.net Directed evolution mimics natural selection in the laboratory, involving iterative rounds of gene mutation and screening to identify enzyme variants with improved properties. mdpi.com For instance, a single round of error-prone PCR on the gene for CYP105AS1 resulted in mutants with dramatically altered stereoselectivity for compactin hydroxylation. pnas.org The best mutant identified showed a nearly 50:50 ratio of pravastatin to 6-epi-pravastatin, a significant shift from the wild-type's 3:97 ratio. pnas.org Further rounds of engineering ultimately yielded a P450 variant (P450Prava) with a 96:4 selectivity for the desired pravastatin product. pnas.org

Rational design, on the other hand, relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. nih.gov By identifying key amino acid residues in the active site, targeted mutations can be introduced to alter substrate binding and catalytic activity. Hybrid approaches, known as semi-rational design, combine the knowledge from structural analysis with the power of random mutagenesis to create smaller, more effective mutant libraries for screening. These advanced engineering strategies are pivotal for developing bespoke enzymes with high specificity and yield, tailored for the efficient production of 6-Hydroxyisocompactin.

Computational Modeling of Enzyme-Substrate Interactions and Metabolic Fluxes

Computational modeling provides invaluable insights into the biotransformation process at both the molecular and systemic levels. nih.gov At the molecular level, techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the substrate (compactin) and the active site of the hydroxylating enzyme (Cytochrome P450). nih.govmdpi.com These models can predict the most likely binding poses of the substrate, helping to explain why an enzyme favors hydroxylation at a specific position or with a particular stereochemistry. nih.gov Structure-based computational methods are becoming increasingly powerful as more crystal structures of CYP enzymes become available. nih.gov Furthermore, quantum chemical methods can be employed to calculate activation energies for hydroxylation at different sites on the substrate, providing a deeper understanding of the reaction's reactivity component. nih.gov

At the systemic level, metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of carbon through a metabolic network. nih.govnih.govresearchgate.net By using isotopic tracers, such as ¹³C-labeled glucose, MFA can map the rates of all intracellular reactions, identifying potential bottlenecks in the production pathway. nih.govresearchgate.net This information is critical for metabolic engineering efforts aimed at optimizing the host microorganism. For example, MFA can reveal limitations in the supply of precursors or cofactors (like NADPH, which is essential for CYP activity) required for efficient 6-Hydroxyisocompactin synthesis. nih.govmdpi.com Integrating these computational approaches—from molecular docking to flux analysis—enables a more rational and predictive approach to engineering both the enzyme and the host organism for maximized production. embopress.org

Development of Novel Biosensors Utilizing Hydroxylating Cytochrome P450s

The ability to monitor the production of 6-Hydroxyisocompactin in real-time is essential for optimizing fermentation and biotransformation processes. Novel biosensors offer a promising solution for rapid and specific detection. atlasofscience.orgresearchgate.net Enzymes, due to their high specificity, are excellent recognition elements for biosensor construction. mdpi.com Hydroxylating Cytochrome P450 enzymes, being the key catalysts in 6-Hydroxyisocompactin synthesis, are particularly attractive candidates for this purpose.

An electrochemical biosensor could be developed by immobilizing a specific CYP enzyme onto an electrode surface. mdpi.com The enzymatic reaction—the hydroxylation of a substrate—involves the transfer of electrons, which can be measured as a current. mdpi.com This electrochemical signal would be proportional to the concentration of the substrate or product, allowing for quantitative detection. The development of such biosensors faces challenges, including ensuring the stability and activity of the immobilized enzyme and facilitating efficient electron transfer between the enzyme's active site and the electrode. researchgate.net However, advances in nanomaterials and protein immobilization techniques are helping to overcome these hurdles. mdpi.com The creation of a P450-based biosensor specific for 6-Hydroxyisocompactin or its precursors would provide a powerful analytical tool for high-throughput screening of enzyme libraries and for real-time monitoring of bioprocesses. nih.govkaist.ac.kr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.